Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II)

Catalog No.
S1900776
CAS No.
253688-91-4
M.F
C44H67Cl2N2PRu
M. Wt
827 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazol...

CAS Number

253688-91-4

Product Name

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II)

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane

Molecular Formula

C44H67Cl2N2PRu

Molecular Weight

827 g/mol

InChI

InChI=1S/C21H26N2.C18H33P.C5H8.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2

InChI Key

LCOFYVWULBZOTA-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC=C(C)C)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC=C(C)C)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Description

The exact mass of the compound Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Olefin Metathesis

One of the most promising areas of research for Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) is in olefin metathesis. Olefin metathesis is a powerful tool for organic chemists that allows the rearrangement of carbon-carbon double bonds (alkenes) to form new molecules. Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) shows promise as a catalyst for this reaction due to its well-defined structure and the presence of the ruthenium metal center, which can activate the alkene bonds []. Research suggests it might be particularly useful for ring-closing metathesis reactions, which are crucial for synthesizing cyclic organic molecules [].

Polymerization

Another potential application of Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) is in the field of polymer synthesis. Polymers are long chain molecules formed by linking smaller molecules (monomers) together. This complex may act as a catalyst for the polymerization of various monomers, allowing for the controlled formation of specific types of polymers with desired properties [].

  • Research on Ru=C(Me)(CH=CHMe)Cl2(IMes)(PCy3) is ongoing, and its full potential as a catalyst is still being explored.
  • Further studies are needed to determine its effectiveness, selectivity, and efficiency compared to other existing catalysts.

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II), commonly referred to as Grubbs Catalyst M207, is a complex organometallic compound featuring a ruthenium center coordinated by various ligands. Its molecular formula is C44H67Cl2N2PRu, and it has a molecular weight of approximately 827.0 g/mol . The compound is characterized by its unique imidazolidinylidene ligand, which enhances its stability and catalytic activity in olefin metathesis reactions.

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) acts primarily as a catalyst in olefin metathesis reactions. These reactions involve the exchange of alkylidene groups between alkenes, leading to the formation of new olefins. The mechanism typically involves the formation of a metallacyclobutane intermediate, which subsequently breaks down to yield the desired products. The catalyst's efficiency can be attributed to the sterically bulky tricyclohexylphosphine ligand and the electron-donating properties of the imidazolidinylidene ligand .

The synthesis of dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves several steps:

  • Preparation of Ligands: The imidazolidinylidene ligand is synthesized from appropriate precursors through a series of reactions involving alkylation and deprotonation.
  • Metal Complex Formation: Ruthenium(II) chloride is reacted with the prepared ligands in an inert atmosphere (usually nitrogen or argon) to prevent oxidation.
  • Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to isolate the desired product .

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is primarily used as a catalyst in:

  • Olefin Metathesis: This reaction is crucial for synthesizing various polymers and fine chemicals.
  • Organic Synthesis: It facilitates the formation of complex organic molecules in pharmaceutical and materials chemistry.
  • Material Science: Its application extends to developing advanced materials with specific properties through polymerization processes .

Interaction studies involving dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) focus on its reactivity with different substrates in olefin metathesis. These studies help elucidate the catalyst's selectivity and efficiency under various conditions. Additionally, research into its interactions with biological molecules could provide insights into potential therapeutic applications or toxicity profiles .

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) shares similarities with other ruthenium-based catalysts but stands out due to its unique ligand architecture and enhanced stability.

Similar Compounds:

  • Grubbs Catalyst M220: A related ruthenium catalyst that uses different ligands but serves similar purposes in olefin metathesis.
  • Hoveyda-Grubbs Catalyst M720: Another variant that incorporates different phosphine ligands for improved activity.
  • Grubbs Catalyst M102: Features a benzylidene ligand instead of butenylidene but operates under similar catalytic principles.

Unique Features:

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II)'s unique combination of steric bulk from tricyclohexylphosphine and electronic properties from the imidazolidinylidene ligand provides exceptional catalytic performance compared to its counterparts. This makes it particularly effective for challenging metathesis reactions that require high selectivity and stability under various conditions .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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